molecular formula C9H8N2OS B3147474 5-Phenyl-2-thioxoimidazolidin-4-one CAS No. 62420-76-2

5-Phenyl-2-thioxoimidazolidin-4-one

Cat. No. B3147474
CAS RN: 62420-76-2
M. Wt: 192.24 g/mol
InChI Key: CCYQZZAKDLYLFP-UHFFFAOYSA-N
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Description

5-Phenyl-2-thioxoimidazolidin-4-one is a chemical compound that belongs to a special group of privileged structures known as 'hydantoins’ . It is known for its varied biological activity .


Synthesis Analysis

The most widely used method for the preparation of thiohydantoin derivatives, including 5-Phenyl-2-thioxoimidazolidin-4-one, is synthesis based on isothiocyanates . A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid has been used .


Molecular Structure Analysis

In the structure of 5-Phenyl-2-thioxoimidazolidin-4-one, the planar imidazolidine ring is inclined to the phenyl substituents in the 5-position . The molecules are linked by an N—H O hydrogen bond . The imidazolidine ring is almost planar, with an r.m.s. deviation of 0.022 A from the best-fit plane .


Chemical Reactions Analysis

The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one involves a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid .

Scientific Research Applications

Anticancer Potential

5-Phenyl-2-thioxoimidazolidin-4-one derivatives have shown promise in anticancer research. A study highlights the synthesis of 3-phenyl-2-thioxoimidazolidin-4-one derivatives with potential antitumor properties. These compounds were synthesized and characterized using various spectroscopic techniques, with plans for future in vitro and in vivo anticancer activity evaluations (Vanitha et al., 2021). Similarly, novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones have been synthesized and evaluated for cytotoxic activities against breast, liver, and lung cancer cells (Khodair et al., 2021).

Synthesis and Chemical Behavior

The chemical behavior of 5-Phenyl-2-thioxoimidazolidin-4-one under various conditions has been studied. For instance, its efficient dehydrogenation under microwave and flash vacuum pyrolysis conditions was reported (Pepino et al., 2012). Another study described a simple and efficient synthesis method for 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives from S-amino acids (Jangale et al., 2015).

Pharmacological Properties

The pharmacological properties of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives have been extensively studied. This includes its role as inhibitors of proteasome and immunoproteasome, which are potential targets for treating hematological malignancies (Maccari et al., 2017). Additionally, some derivatives have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, which could be beneficial as anti-inflammatory agents (Alturki et al., 2015).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives. For instance, derivatives synthesized for antibacterial and antifungal applications showed significant activities against various microbial strains (Ammar et al., 2016). Another study synthesized novel 2-thioxoimidazolidin-4-one substituted glycosyl hydrazone derivatives with confirmed physical and spectral data, indicating potential for diverse biological applications (Khalifa et al., 2017).

properties

IUPAC Name

5-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYQZZAKDLYLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-thioxoimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
GG Muccioli, J Wouters, C Charlier… - Journal of medicinal …, 2006 - ACS Publications
… 1,3-Bis(4-hydroxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one (38) was obtained in high yield from the methoxy derivative (37) by demethylation using boron tribromide. …
Number of citations: 52 pubs.acs.org
MP Gauthier, C Michaux, S Rolin… - Bioorganic & medicinal …, 2006 - Elsevier
A series of substituted (±)3,5-diphenyl-2-thioxoimidazolin-4-ones was synthesized in order to design new type-2 cyclooxygenase (COX-2) inhibitors. This study has led to molecules …
Number of citations: 35 www.sciencedirect.com
H Aziz, A Saeed, J Simpson - IUCrData, 2018 - scripts.iucr.org
In the title solvate, C15H12N2OS·C2H6OS, the thioxoimidazolidin-4-one molecule and solvent molecule are linked by an N—H⋯O hydrogen bond. The planar imidazolidine ring (rms …
Number of citations: 1 scripts.iucr.org
GG Muccioli, N Fazio, GKE Scriba… - Journal of medicinal …, 2006 - ACS Publications
… 3-Substituted 5-phenylimidazolidine-2,4-dione (58) and 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one (59 and 60) derivatives were synthesized in two steps by reacting …
Number of citations: 145 pubs.acs.org
JT Li, XY Xu, Y Yin - Letters in Organic Chemistry, 2011 - ingentaconnect.com
… Abstract: Synthesis of 5-arylmethyl-5-phenylimidazolidine-2,4-dione (or 5-arylmethyl-5-phenyl-2-thioxoimidazolidin-4one) via the reaction of 3-aryl-2,3-epoxyl-1-phenyl-1-propanone …
Number of citations: 2 www.ingentaconnect.com
V Shtamburg, A Anishchenko, V Shtamburg, A Mazepa… - 2017 - dspace.dsau.dp.ua
… Firstly 5-phenyl-2-thioxoimidazolidin-4-one (1a) had been synthesized from phenylglyoxal hydrate by interaction with thiourea in aqueous solution at room temperatures.But in this work …
Number of citations: 4 dspace.dsau.dp.ua
AA Hassan, AA Aly, M Ramadan, NK Mohamed… - Molecular Diversity, 2023 - Springer
… X-ray structure analysis of (R) 3-allyl-1-(((S) 3-allyl-4-benzyl-5-oxo-4-phenyl-2-thioxoimidazolid-in-1-yl)ethyl)-5-benzyl-5-phenyl-2-thioxoimidazolidin-4-one (4a) (displacement …
Number of citations: 3 link.springer.com
DA Al-Turki, MA Al-Omar, LA Abou-Zeid… - Saudi Pharmaceutical …, 2017 - Elsevier
New series of 3,4-diaryl-2-thioxoimidazolidin-4-ones and 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles were designed, synthesized and evaluated for their activity as anti-inflammatory agents…
Number of citations: 15 www.sciencedirect.com
JK Savjani, AK Gajjar - Pakistan Journal of Biological Sciences, 2011 - academia.edu
… 3-substituted 5-phenylimidazolidine-2,4-dione (12a) and 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one (12b) derivatives were synthesized in two steps by reacting phenylglycine …
Number of citations: 35 www.academia.edu
AG Balya, AN Chernega, SA But, AN Vasilenko… - Russian Journal of …, 2008 - Springer
… Principal correlations (denoted with arrows) and signal assignment (δ, δC, ppm) in the 1H and 13C NMR spectra of 5-phenyl-2-thioxoimidazolidin-4-one (IX). …
Number of citations: 5 link.springer.com

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